3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid
Description
3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS: 2096339-47-6) is a boronic acid derivative featuring a phenyl ring substituted with a butoxy group (-OC₄H₉), a fluorine atom, and a trifluoromethyl (-CF₃) group. Its molecular formula is C₁₁H₁₃BF₄O₃, with a molecular weight of 296.03 g/mol . This compound is primarily utilized in Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize complex organic frameworks for pharmaceuticals and materials science . It is commercially available with a purity of ≥97% and is priced at €28.00–€841.00 depending on quantity .
Properties
IUPAC Name |
[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF4O3/c1-2-3-4-19-9-6-7(12(17)18)5-8(10(9)13)11(14,15)16/h5-6,17-18H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVWNAWXHBDFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OCCCC)F)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177310 | |
| Record name | Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-47-6 | |
| Record name | Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Substitution Reactions: The butoxy, fluoro, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling carbon-carbon bond formation with aryl/vinyl halides via palladium catalysis.
Key Reagents and Conditions :
-
Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands like SPhos or XPhos .
-
Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane .
Example Reaction :
Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis in DMF at 85°C yields 3-butoxy-4-fluoro-5-(trifluoromethyl)biphenyl .
| Reaction Component | Details |
|---|---|
| Catalyst Loading | 1–5 mol% Pd |
| Yield Range | 60–85% (estimated for analogous substrates) |
| Selectivity | Enhanced by electron-withdrawing trifluoromethyl group |
Oxidation Reactions
The boronic acid group can be oxidized to a phenol under acidic or basic conditions.
Key Reagents and Conditions :
Example Reaction :
Treatment with 30% H₂O₂ in THF at 50°C produces 3-butoxy-4-fluoro-5-(trifluoromethyl)phenol .
| Parameter | Value |
|---|---|
| Reaction Time | 4–12 hours |
| Yield | ~70% (estimated for similar boronic acids) |
Chan-Lam Coupling Reactions
Copper-mediated coupling with amines or alcohols forms C–N or C–O bonds.
Key Reagents and Conditions :
Example Reaction :
Reaction with benzylamine in DCM yields N-benzyl-3-butoxy-4-fluoro-5-(trifluoromethyl)aniline .
| Reaction Component | Details |
|---|---|
| Catalyst Loading | 10–20 mol% Cu |
| Yield Range | 50–75% (analogous substrates) |
Ether Cleavage
The butoxy group can be cleaved under acidic conditions to form a phenol.
Key Reagents and Conditions :
Example Reaction :
Deprotection with HBr/acetic acid yields 3-hydroxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid .
| Parameter | Value |
|---|---|
| Reaction Time | 1–3 hours |
| Yield | ~80% (based on similar methoxy deprotection) |
Stability and Protodeboronation
The compound exhibits moderate stability in aqueous solutions but undergoes protodeboronation under strongly acidic or basic conditions.
Key Conditions :
| Condition | Degradation Rate |
|---|---|
| pH < 2 | Rapid (t₁/₂ < 1 hour) |
| pH > 10 | Moderate (t₁/₂ ~4 hours) |
Scientific Research Applications
3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the butoxy, fluoro, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 3-butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid with analogous compounds:
Key Observations :
Reactivity in Cross-Coupling Reactions
- Target Compound : Demonstrates robust reactivity in Suzuki-Miyaura reactions due to the balance between electron-withdrawing (-CF₃, -F) and electron-donating (-OCH₂CH₂CH₂CH₃) groups. This makes it suitable for constructing sterically hindered biaryl systems .
- 4-(Trifluoromethyl)phenylboronic Acid: A simpler analogue widely used in synthesizing thieno[3,2-b]thiophene derivatives for p-type organic semiconductors .
- 4-(Trifluoromethoxy)phenylboronic Acid : Used to introduce trifluoromethoxyphenyl moieties in antibacterial agents, showcasing the impact of -OCF₃ on bioactivity .
Thermal and Physical Properties
- Thermal Stability : The target compound’s thermal behavior is uncharacterized in the literature, but analogues like 4-(trifluoromethyl)phenylboronic acid exhibit stability up to 200°C, making them suitable for high-temperature reactions .
- Solubility: The butoxy group enhances solubility in organic solvents (e.g., THF, DCM) compared to non-alkoxy fluorinated boronic acids .
Commercial Availability and Cost
- Pricing : The target compound is significantly costlier (€28.00/g) than simpler derivatives like 4-(trifluoromethyl)phenylboronic acid (€10.20/g) due to its complex synthesis and substituent diversity .
- Synthetic Challenges: Multi-step synthesis involving halogenation and Pd-catalyzed coupling contributes to its higher price compared to mono-substituted analogues .
Research and Application Insights
- Pharmaceuticals : The trifluoromethyl group is a common motif in drug design for metabolic stability. The target compound’s unique substitution pattern may aid in developing kinase inhibitors or antiviral agents .
- Materials Science : Fluorinated boronic acids are critical in organic electronics. While the target compound’s applications here are underexplored, its structural relatives are used in semiconductor layers .
Biological Activity
Overview
3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with diols, making them useful in various biochemical applications, including drug development. This compound, specifically, is being investigated for its antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid can be represented as follows:
- Chemical Formula : C12H12B F3 O2
- Molecular Weight : Approximately 263.03 g/mol
The presence of trifluoromethyl and fluorine substituents enhances its lipophilicity and can influence its interaction with biological targets.
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with biomolecules, particularly those containing cis-diol groups. This property allows them to inhibit enzymes like glycosidases and proteases, which are crucial in various metabolic pathways. The specific mechanism of action for 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is still under investigation but may involve:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer cell proliferation or microbial growth.
- Cellular Uptake : Enhanced cellular uptake due to lipophilicity, allowing for more effective targeting of intracellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of boronic acids. For example, compounds similar to 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid have shown moderate activity against various strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus cereus | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
In vitro studies are being conducted to assess the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines, possibly through the inhibition of specific metabolic pathways critical for tumor growth.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of various boronic acids against Candida albicans and found that 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid exhibited a significant reduction in fungal viability compared to control groups.
- Enzyme Interaction Studies : Docking studies have suggested that this compound can effectively bind to the active sites of certain enzymes involved in microbial resistance, potentially leading to enhanced susceptibility of resistant strains.
- Synergistic Effects : Research indicates that when used in combination with conventional antibiotics, this boronic acid derivative may enhance the effectiveness of treatments against resistant bacterial strains.
Q & A
Q. What are the recommended synthetic routes for 3-butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid, and how do substituents influence reaction efficiency?
The synthesis typically involves Suzuki-Miyaura cross-coupling, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling of halogenated aromatic precursors with boronic acids. For example:
- Halogenated precursor : A bromo- or iodo-substituted aromatic compound with 3-butoxy, 4-fluoro, and 5-trifluoromethyl groups.
- Boronic acid partner : A simpler boronic acid (e.g., pinacol boronate esters) to introduce the boron moiety.
Q. Key considerations :
- The electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups may reduce reactivity due to decreased electron density at the coupling site. This necessitates optimized conditions (e.g., elevated temperatures, ligand-enhanced catalysts) .
- Steric hindrance from the bulky butoxy (-OC₄H₉) group may slow coupling; using bulky phosphine ligands (e.g., SPhos) can mitigate this .
Q. How should researchers characterize this compound, and what spectral signatures are critical?
Analytical methods :
Q. What are the optimal storage conditions to prevent decomposition?
- Temperature : Store at 0–6°C in airtight, amber vials to minimize oxidation and protodeboronation .
- Solvent : Dissolve in anhydrous THF or DMF for long-term stability; avoid protic solvents (e.g., water, alcohols) .
- Handling : Use inert atmospheres (N₂/Ar) during weighing to prevent moisture absorption .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (-F, -CF₃) influence reactivity in cross-coupling reactions?
- Electronic effects :
- Mitigation strategies :
Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?
Q. What strategies address contradictions in reported yields for derivatives with similar substituents?
Example : Discrepancies in Suzuki coupling yields for -CF₃-substituted boronic acids:
- Factor 1 : Purity of the boronic acid (hydrated vs. anhydrous forms) affects reactivity. Anhydrous forms yield >15% higher conversions .
- Factor 2 : Catalyst loading—0.5 mol% Pd may suffice for electron-deficient aryl halides but 2 mol% for sterically hindered systems .
- Resolution : Standardize substrate purity and pre-activate catalysts with ligands (e.g., XPhos) for reproducibility .
Q. How does the butoxy group impact solubility and substrate compatibility in diverse reactions?
- Solubility : The butoxy group enhances solubility in non-polar solvents (e.g., toluene, ethers) but reduces compatibility with polar aprotic solvents (e.g., DMSO) .
- Reactivity : In Heck or Buchwald-Hartwig reactions, the ether oxygen may coordinate to palladium, requiring chelating ligands (e.g., dppf) to prevent catalyst poisoning .
Q. What are the common side reactions during functionalization, and how can they be suppressed?
- Protodeboronation : Occurs under acidic or aqueous conditions. Use buffered solutions (pH 7–9) and minimize exposure to moisture .
- Oxidative deborylation : Add antioxidants (e.g., BHT) to storage solutions .
- Trifluoromethyl group hydrolysis : Rare but possible under strong basic conditions; avoid prolonged heating with NaOH/KOH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
